Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-{[(2,4,4-trimethylpentan-2-yl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-{[(1,1,3,3-tetramethylbutyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a tetrahydropyrimidine ring, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-{[(2,4,4-trimethylpentan-2-yl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding enamine. This intermediate is then reacted with 1,1,3,3-tetramethylbutylamine to yield the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-{[(1,1,3,3-tetramethylbutyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-{[(1,1,3,3-tetramethylbutyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-{[(2,4,4-trimethylpentan-2-yl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-{[(1,1,3,3-tetramethylbutyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds such as:
Ethyl 1-(2,4-dimethylphenyl)-2-oxo-6-{[(1,1,3,3-tetramethylbutyl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar structure but with different substitution patterns on the phenyl ring.
Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl): This compound shares the tetramethylbutyl group but has a different core structure.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-[(2,4,4-trimethylpentan-2-ylamino)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O3/c1-9-30-21(28)19-18(13-25-24(7,8)14-23(4,5)6)26-22(29)27-20(19)17-12-15(2)10-11-16(17)3/h10-12,20,25H,9,13-14H2,1-8H3,(H2,26,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEHNWSWTAQEKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CNC(C)(C)CC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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